Reduced Lipophilicity (ΔXLogP3 = -1.6) Versus the Methylsulfanyl Analog Improves Aqueous Compatibility
The target compound exhibits a computed XLogP3 value of 2.2, which is 1.6 log units lower than the 3.8 measured for its closest structural analog, 5-(4-fluorophenyl)-N-(3-(methylsulfanyl)phenyl)oxazole-2-carboxamide (CAS 1798662-02-8) [1]. This difference arises from the replacement of the lipophilic methylsulfanyl (-SCH₃) group with the polar methylsulfonamido (-NHSO₂CH₃) group. A lower logP falls within the optimal range for oral bioavailability (Rule of Five: logP < 5) and favors aqueous solubility, which is critical for in vitro assay reproducibility and in vivo dosing.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 5-(4-fluorophenyl)-N-(3-(methylsulfanyl)phenyl)oxazole-2-carboxamide (CAS 1798662-02-8): XLogP3 = 3.8 |
| Quantified Difference | ΔXLogP3 = -1.6 log units (42% reduction in lipophilicity) |
| Conditions | PubChem computed properties using XLogP3 3.0 algorithm; both compounds share identical oxazole-2-carboxamide core and 4-fluorophenyl substituent |
Why This Matters
A 1.6 log unit reduction in lipophilicity can translate to significantly higher aqueous solubility and lower non-specific protein binding, directly impacting assay reliability and compound handling in a screening or procurement context.
- [1] PubChem Compound Summaries: CID 76145338 (target compound, XLogP3 = 2.2); CID 76145341 (methylsulfanyl analog, XLogP3 = 3.8). National Center for Biotechnology Information (2025). View Source
